Chloride ionophore III

Ion-selective electrode stability Organomercury ionophore decomposition Potentiometric sensor lifetime

Common chloride ionophores lack optical silence or exhibit Hofmeister selectivity, hindering intracellular nanosensor development. Chloride ionophore III (ETH 9033) solves this: • Optically silent organomercury carrier enables tandem chromoionophore PEBBLE nanosensors; LOD 0.2 mM Cl⁻, linear 0.4-190 mM (pH 7.2). • Anti-Hofmeister selectivity: prefers Cl⁻ over lipophilic anions (ClO₄⁻, NO₃⁻). • Solid-contact electrode LOD 2.6×10⁻⁶ M (92 ppb), slope -59.6 mV/dec (pH 4-9). • Most stable organomercury option for photocurable ISFETs. Ideal for intracellular Cl⁻ monitoring and trace water analysis.

Molecular Formula C32H56Cl2Hg2O2
Molecular Weight 944.9 g/mol
CAS No. 178959-28-9
Cat. No. B070265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloride ionophore III
CAS178959-28-9
Molecular FormulaC32H56Cl2Hg2O2
Molecular Weight944.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C
InChIInChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2
InChIKeySSQLFLVGBOQWGG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloride Ionophore III: Overview and Key Properties


Chloride ionophore III (designated ETH 9033) is a neutral organomercury carrier with the molecular formula C₃₂H₅₆Cl₂Hg₂O₂ (MW 944.87), bearing chloro substituents at both mercury centers of an ortho-dimercury aromatic scaffold [1]. Commercially available under the Selectophore™ product line (MilliporeSigma/Supelco, Cat. No. 24894), it is specifically designed as a chloride-selective ionophore for solvent polymeric membrane electrodes and has been demonstrated to enable indirect optical chloride sensing when paired with a chromoionophore in co-extraction-based schemes . Unlike conventional anion-exchanger membranes that follow the Hofmeister lipophilicity series, ETH 9033 exhibits a preference for chloride and thiocyanate over more lipophilic anions such as nitrate and perchlorate, making it a mechanistically distinct option within the chloride ionophore portfolio [1].

Why Generic Substitution of Chloride Ionophore III Fails


Chloride ionophores span fundamentally distinct chemical classes—organomercury compounds (ETH 9033, ETH 9009), metalloporphyrins (MnTPPCl/Chloride ionophore I, In(OEP)Cl), thiourea-based hydrogen-bonding receptors (Chloride ionophore IV), macrocyclic Lewis acids ([9]mercuracarborand-3), and classical quaternary ammonium ion-exchangers (TDMACl)—each with divergent selectivity sequences, stability profiles, and optical properties [1]. Within the organomercury sub-class alone, the identity of the anionic substituent at the mercury center dictates chemical stability: ETH 9009 (trifluoroacetoxy-substituted) undergoes decomposition upon contact with chloride-containing samples, whereas ETH 9033 (chloro-substituted) remains intact [2]. Furthermore, ETH 9033 is optically silent, enabling a unique tandem sensing architecture with chromoionophores (e.g., ETH 5350) that is not achievable with intrinsically colored ionophores such as In(OEP)Cl or MnTPPCl [3]. These differences mean that substituting one chloride ionophore for another without accounting for substituent chemistry, optical cross-section, and selectivity pattern can lead to sensor failure, potential drift, or incompatibility with the intended transduction mode.

Quantitative Evidence of Differentiation


Chemical Stability in Chloride-Containing Media

Among a series of synthesized mercury organic compounds with 1–3 metal centers and varying substituents, ETH 9033—bearing chloro substituents at both mercury atoms—was identified as the most stable ionophore. In contrast, compounds with native acetoxy or trifluoroacetoxy substituents (including ETH 9009) underwent structural changes via substituent exchange upon exposure to chloride-containing aqueous electrolytes, causing potential instabilities in the corresponding ion-selective electrodes (ISEs) [1]. Independent determination of ETH 9009's complex formation constant with chloride yielded a strikingly low log β₂ of 3.60 ± 0.03 (PVC–DOS) and 3.61 ± 0.01 (PVC–NPOE), a value explicitly attributed to ionophore decomposition in contact with chloride samples [2]. The ISFET comparison study corroborated these findings, reporting that sensors with ETH 9009 exhibited poor stability [3].

Ion-selective electrode stability Organomercury ionophore decomposition Potentiometric sensor lifetime

Intracellular Nanosensor Performance Comparison

In the development of the first nanometer-scale anion-selective fluorescent PEBBLEs (Probes Encapsulated by Biologically Localized Embedding) for intracellular chloride monitoring, three fabrication schemes were systematically compared [1]. Methods 1 and 2 employed indium(III) octaethylporphyrin chloride (In(OEP)Cl) as the chloride-recognition element—either in tandem with a chromoionophore (Method 1) or as a chromoionophore itself exploiting dimer–monomer equilibrium (Method 2). Method 3 utilized the optically silent Chloride ionophore III (ETH 9033) paired with chromoionophore III (ETH 5350) in a H⁺ co-extraction mode. Method 3 yielded the most promising results across all evaluated metrics: at pH 7.2, the ETH 9033-based PEBBLEs achieved a limit of detection of 0.2 mM Cl⁻ with a linear dynamic range spanning 0.4 mM to 190 mM Cl⁻ [1]. These PEBBLEs were successfully delivered into C6 glioma cells via gene gun and enabled real-time intracellular chloride monitoring during kainic acid-stimulated ion-channel activation [1].

PEBBLE nanosensors Intracellular chloride imaging Co-extraction optode Fluorescent nanosensor

Anti-Hofmeister Selectivity Pattern

Traditional anion-exchanger membranes based on quaternary ammonium salts such as tridodecylmethylammonium chloride (TDMACl) exhibit a selectivity sequence governed by the Hofmeister lipophilicity series, wherein more lipophilic anions (e.g., ClO₄⁻, SCN⁻, NO₃⁻, salicylate) are preferentially extracted over chloride, generating strong interference in biological and environmental samples [1]. In contrast, ETH 9033 operates as an electrically neutral carrier forming negatively charged 2:1 complexes with chloride (one anion bound per mercury atom), producing a reversed selectivity pattern with documented preference for chloride and thiocyanate over nitrate and perchlorate [2]. This anti-Hofmeister behavior was confirmed via ¹³C-NMR-monitored titration experiments with tridodecylmethylammonium salts, demonstrating that the binding preference is thermodynamically controlled rather than lipophilicity-driven [2]. A 2022 study employing ETH 9033 in [THTP][Cl]-based ratiometric fluorescent nanosensors further validated that introduction of the ionophore successfully deviates the sensor response away from the inherent Hofmeister selectivity of the ion-exchanger matrix, enabling chloride-selective colorimetric and spectroscopic transduction [3].

Anti-Hofmeister selectivity Potentiometric selectivity coefficient Anion interference discrimination

Solid-Contact Electrode Detection Limit

A comprehensive 2023 review of solid-contact ion-selective electrodes compiled standardized performance data for chloride-selective electrodes employing different ionophores and transducer layers [1]. In a solid-contact configuration using multi-walled carbon nanotubes (MWCNTs) as the intermediate transducer layer on a glassy carbon electrode (GCE), Chloride ionophore III (ETH 9033) delivered a near-Nernstian slope of −59.6 mV/decade, a linear range of 5.0 × 10⁻⁶ to 1.0 × 10⁻¹ M, and a detection limit of 2.6 × 10⁻⁶ M across a pH range of 4.0–9.0 [1]. In comparison, Chloride ionophore I (MnTPPCl, a manganese(III) porphyrin) in a solid-contact configuration with an Ag|AgCl internal electrode achieved a slope of −61.7 ± 2.4 mV/decade, a linear range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M, and a detection limit of 1.1 × 10⁻⁵ M [1]. The ETH 9033-based electrode thus demonstrates an approximately 4.2-fold lower detection limit and a superior lower limit of linearity (5.0 × 10⁻⁶ M vs. 1.0 × 10⁻⁵ M), while benefiting from a broader operational pH window (4.0–9.0 vs. pH range not specified for Chloride ionophore I in this configuration) [1].

Solid-contact ion-selective electrode Detection limit MWCNT transducer Water quality monitoring

Optically Silent Carrier Architecture

A critical structural feature differentiating ETH 9033 from other commercially available chloride ionophores is its optical silence in the visible range; the compound lacks a chromophore and produces no measurable absorbance or fluorescence change upon chloride binding [1]. This property necessitates—and simultaneously enables—a tandem co-extraction sensing architecture in which ETH 9033 selectively binds chloride while a separate chromoionophore (e.g., ETH 5350) transduces the accompanying H⁺ co-extraction into an optical signal. This architecture was successfully demonstrated in PEBBLE nanosensors where ETH 9033 + ETH 5350 outperformed two alternative schemes using the intrinsically colored In(OEP)Cl ionophore [1]. In contrast, Chloride ionophore I (MnTPPCl) and In(OEP)Cl possess strong Soret absorption bands (~410–470 nm) and function as combined recognition/transduction elements, but this dual role imposes constraints: In(OEP)Cl-based optical sensors suffer from hydroxide-bridged dimer formation that limits sensor lifetime to days and generates super-Nernstian response artifacts and pH cross-response [2]. By fully separating the recognition function (ETH 9033) from the optical transduction function (chromoionophore), the tandem architecture decouples selectivity optimization from spectral design, offering independent tunability of both parameters [1].

Optical chloride sensor Chromoionophore tandem Co-extraction optode Ratiometric fluorescence

Evidence-Backed Application Scenarios


Intracellular Chloride Imaging in Live-Cell Studies

ETH 9033 is the only chloride ionophore whose optical silence has been exploited to construct PEBBLE nanosensors that successfully monitor intracellular chloride dynamics in live C6 glioma cells. As demonstrated by Brasuel et al. (2003), the ETH 9033 + ETH 5350 tandem architecture achieved a detection limit of 0.2 mM Cl⁻ and a linear dynamic range of 0.4–190 mM at physiological pH 7.2, outperforming two competing In(OEP)Cl-based schemes [1]. This scenario is directly evidenced by quantitative head-to-head comparison within a single study and is supported by real-time intracellular chloride flux measurements during kainic acid-stimulated ion-channel activation. Procurement for intracellular chloride sensing applications should prioritize ETH 9033 over In(OEP)Cl-based ionophores when the sensor architecture requires independent optimization of the optical transducer.

Trace Chloride Detection in Water Monitoring

In solid-contact electrode configurations, ETH 9033 paired with MWCNT transducers on glassy carbon electrodes delivers a detection limit of 2.6 × 10⁻⁶ M (approximately 92 ppb chloride) and a Nernstian slope of −59.6 mV/decade, with validated application in water desalination efficiency inspection [2]. The ~4.2-fold lower detection limit compared to Chloride ionophore I-based solid-contact electrodes (LOD = 1.1 × 10⁻⁵ M) and the broader operational pH range (4.0–9.0) make ETH 9033 the quantitatively preferable choice for trace-level chloride monitoring in treated water, where sub-ppm detection is required. This application is supported by cross-study comparable data compiled in a peer-reviewed review article (Materials 2023, 16, 5779).

Biomedical ISFET Sensor Arrays

ETH 9033 has been specifically validated for integration into photocurable polyurethane-based ISFET membranes—a fabrication platform compatible with standard photolithographic processing that enables wafer-level sensor encapsulation and multi-sensor array construction [3]. The Bratov et al. (2004) study systematically compared six ionophore classes (ETH 9033, ETH 9009, MnTPPCl, organotin compounds, and TDMACl) in this ISFET platform using both pure NaCl solutions and background solutions with anion concentrations representative of whole blood and serum. While the study concluded that no commercial ionophore outperformed TDMACl in clinical selectivity, ETH 9033 was distinguished as the most stable organomercury option, with ETH 9009 showing poor stability—consistent with the independent stability findings of Rothmaier et al. (1996) [4]. For ISFET developers prioritizing long-term sensor stability over ultimate clinical selectivity, ETH 9033 is the preferred organomercury ionophore.

Anti-Hofmeister Optodes for Biological Samples

ETH 9033's documented anti-Hofmeister selectivity pattern—preferring chloride over lipophilic anions such as perchlorate and nitrate—provides a mechanistically distinct interference profile compared to conventional TDMACl-based ion-exchanger membranes that follow the Hofmeister series [4]. This differentiation has been exploited in ratiometric fluorescent nanosensor platforms where ETH 9033 was employed to deviate sensor response away from the inherent Hofmeister selectivity of the [THTP][Cl] ion-exchanger matrix, enabling chloride-selective colorimetric and spectroscopic detection [REFS-3 evidence item 3]. For biological sample analysis where salicylate (from aspirin metabolism), thiocyanate (from smoking), and perchlorate are clinically relevant interferents, ETH 9033's anti-Hofmeister selectivity is a procurement-relevant differentiator, though users should verify selectivity coefficients under their specific membrane composition and sample matrix conditions per the Bratov et al. (2004) findings on clinical selectivity limitations [3].

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